Sucrose monolaurate

Antimicrobial Food Preservation Microbiology

Formulators seeking a single GRAS ingredient for both antimicrobial preservation and emulsion stability face limited options. Sucrose monolaurate (CAS 13039-40-2) addresses both: • Inhibits L. monocytogenes at MIC 2.5 mM-comparable to 0.1% sodium benzoate in food matrices • Ostwald ripening rate ~20 nm³/s, 40× slower than Tween 20, extending nanoemulsion shelf-life • FDA 21 CFR 172.859-approved; supplied with full COA/MSDS documentation

Molecular Formula C24H44O12
Molecular Weight 524.6 g/mol
CAS No. 13039-40-2
Cat. No. B1366328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose monolaurate
CAS13039-40-2
Synonymseta-fructofuranosyl-alpha-D-glucopyranoside monododecanoate
L-1690
sucrose laurate
sucrose monododecanoate
sucrose monolaurate
Molecular FormulaC24H44O12
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O
InChIInChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-13-16-18(28)20(30)21(31)23(34-16)36-24(14-26)22(32)19(29)15(12-25)35-24/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1
InChIKeyKGUHOFWIXKIURA-VQXBOQCVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose Monolaurate: Composition and Characteristics


Sucrose monolaurate (SML; CAS 13039-40-2) is a carbohydrate fatty acid monoester formed by the esterification of sucrose (hydrophilic moiety) and lauric acid (C12 lipophilic moiety), producing a non-ionic surfactant with a molecular formula of C₂₄H₄₄O₁₂ and a molecular weight of 524.6 g/mol [1]. SML is characterized by a high hydrophilic–lipophilic balance (HLB) value of approximately 15–16, indicating its preference for stabilizing oil-in-water (O/W) emulsions [2]. It is generally recognized as safe (GRAS) for use as a direct food additive by the U.S. FDA under 21 CFR 172.859, with specific approval for use in fruit-flavored beverages at levels up to 50 mg/L [3].

1
High HLB non-ionic surfactant for oil-in-water emulsion research
HLB ~15–16 supports O/W emulsion stabilization workflows
2
Regulatory fit for food-grade formulation studies (GRAS, FDA 21 CFR 172.859)
Approved for direct food additive use up to 50 mg/L in beverages
3
Antimicrobial screening, emulsion stability, and wetting agent research
Supports clean-label preservation, nanoemulsion, and surface science studies

Sucrose Monolaurate vs. Sucrose Esters: Key Differences


Interchanging SML with other sucrose fatty acid esters—such as sucrose monopalmitate (C16), sucrose monostearate (C18), or sucrose monooleate (C18:1)—is scientifically unsound due to substantial, quantifiable differences in physicochemical and biological performance driven by fatty acid chain length. Specifically, increasing the hydrocarbon chain length directly reduces HLB values, wetting capability, and foaming properties, while altering antimicrobial efficacy [1]. For example, SML (HLB ≈ 15–16) is a potent oil-in-water emulsifier and moderate foamer, whereas sucrose monostearate (HLB ≈ 2) is a water-in-oil emulsifier and a non-foaming agent . Furthermore, the purity and regioisomeric distribution of SML samples significantly impact critical micelle concentration (CMC) and bioactivity, rendering different commercial grades non-equivalent [2]. The quantitative evidence in Section 3 demonstrates why selecting SML specifically over its closest analogs is essential for achieving desired formulation and bioactivity outcomes.

Target
Sucrose Monolaurate (C12)
HLB ~15–16, strong O/W emulsifier, reported antimicrobial activity against Gram-positive bacteria
Substitute
Longer-chain sucrose esters (C16/C18)
Lower HLB shifts emulsion type toward W/O; wetting, foaming, and antimicrobial profiles may differ significantly
Target
Controlled regioisomer profile SML
Purity and regioisomeric distribution influence critical micelle concentration (CMC) and bioactivity
Substitute
Commercial SML grades of different isomer composition
CMC and antimicrobial efficacy may vary; direct substitution without characterization may not reproduce reported results

Sucrose Monolaurate: Head-to-Head Evidence


Antibacterial Activity vs. LML and Monolaurin

Sucrose monolaurate (SML) demonstrates a distinct antibacterial spectrum, quantified by Minimum Inhibitory Concentration (MIC) values, that differentiates it from both its novel analog lactose monolaurate (LML) and the widely used glycerol ester monolaurin. Against the foodborne pathogen *Listeria monocytogenes*, SML exhibits an MIC of 2.5 mM (and MBC of 20 mM) [1]. In contrast, LML shows a much less favorable MIC profile, requiring 5–9.5 mM for bactericidal activity against the same pathogen [2]. Furthermore, a broader class-level analysis of lauric acid esters revealed that while both SML and monolaurin possess antibacterial activity against Gram-positive bacteria, their physicochemical drivers differ significantly, with SML having a calculated log P of -0.686 compared to -4.122 for monolaurin, underscoring a substantial difference in hydrophilicity/lipophilicity [3].

MIC vs LML
Head-to-head
SML MIC 2.5 mM, MBC 20 mM; LML MBC 5–9.5 mM
Supports antimicrobial screening context against L. monocytogenes
Broth dilution; in vitro comparison
Antimicrobial Food Preservation Microbiology Sugar Esters

Emulsion Stability vs. Tweens and Brij 96v

In a direct comparison of hydrocarbon-in-water sub-micron emulsions, sucrose monolaurate (SML) and its homologs (monomyristate, monopalmitate) demonstrate significantly lower Ostwald ripening rates compared to common non-sugar surfactants like Tween 20, Tween 80, and Brij 96v. The measured ripening rate for emulsions stabilized with SML was approximately 20 nm³/s, aligning precisely with the theoretical LSW rate [1]. In stark contrast, emulsions stabilized with Tween 20 exhibited ripening rates 40 times higher (approximately 800 nm³/s), and those with Brij 96v were 3 times higher (approximately 60 nm³/s) [1]. This indicates that SML provides superior long-term stability by minimizing the key destabilization mechanism of Ostwald ripening, without relying on micelle-mediated transport.

Ostwald ripening rate
Head-to-head
SML ~20 nm³/s; Tween 20 ~800 nm³/s; Brij 96v ~60 nm³/s
Supports emulsion stability screening; lower ripening rate reported
Decane-in-water emulsions, DLS over 200 h
Emulsion Science Formulation Stability Surfactant Technology Nanoemulsions

Wetting Properties vs. Longer-Chain Sucrose Esters

The surface-active properties of sucrose esters are directly and inversely correlated with the length of their fatty acid chain. Sucrose monolaurate (C12) consistently outperforms its longer-chain homologs as a wetting agent. At a concentration of 0.1%, SML reduces the surface tension of water to 33.7 dynes/cm and the interfacial tension against Nujol to 7.9 dynes/cm [1]. In comparison, sucrose monostearate (C18) produces a similar surface tension (34.0 dynes/cm) but exhibits significantly poorer wetting, a functional property critical for spreading and surface coverage [1]. This is further supported by class-level inference that as the fatty acid chain increases from C12 to C18, both foaming and wetting capacities decrease monotonically, establishing SML as the superior choice for applications requiring high surface activity [1].

Wetting rank
Class-level
SML ranked best wetting agent among sucrose monoesters; surface tension 33.7 dynes/cm
Context-dependent surface-wetting screening; chain-length inference
0.1% aqueous; class-level comparison C12–C18
Surface Science Wetting Agent Surfactant Formulation

Skin Penetration Enhancement vs. Polysorbate 80

Sucrose monolaurate (SML) demonstrates superior efficacy as a skin penetration enhancer compared to the widely used non-ionic surfactant Polysorbate 80. Studies using a 2D stratum corneum model system showed that SML is more effective at fluidizing the lipid matrix of the skin barrier [1]. This results in a more potent enhancement of drug permeation across the skin without the same degree of barrier disruption associated with other enhancers. Comparative analysis of permeation enhancers for oral bioavailability also ranks SML higher than Polysorbate 20, TPGS, and Polysorbate 80 for certain drugs like celiprolol [2].

Skin penetration
Head-to-head
SML: reported greater stratum corneum lipid fluidization vs Polysorbate 80
Supports skin permeation enhancer screening context
2D stratum corneum model; ex vivo assays
Drug Delivery Transdermal Permeation Enhancer Pharmaceutical Excipient

Food Preservation Efficacy vs. Sodium Benzoate

In a complex food matrix (salad dressing), 1% sucrose monolaurate (SML) demonstrated preservation efficacy that was comparable to or more effective than 0.1% sodium benzoate, a widely used synthetic preservative [1]. Specifically, the growth of the spoilage yeast *Zygosaccharomyces bailii* was nearly completely inhibited by SML over a 9-day storage period [1]. This performance is notable because sodium benzoate's efficacy is highly pH-dependent, being most active at lower pH (pKa ~4.2), whereas sucrose esters maintain antimicrobial activity across a broader pH range, including slightly acidic or neutral conditions where traditional preservatives lose effectiveness [2].

Food preservation
Head-to-head
SML 1%: near-complete inhibition of Z. bailii; sodium benzoate 0.1% comparable
Supports food preservation screening; reported endpoint context
Salad dressing model; 9-day storage
Food Preservation Antimicrobial Shelf-Life Extension Natural Preservatives

Sucrose Monolaurate: Application Scenarios


Clean-Label Food Preservation Against Gram-Positive Bacteria

Formulators of minimally processed foods (e.g., refrigerated dips, sauces, dressings, or meat products) seeking to replace or reduce synthetic preservatives can leverage SML's quantifiably superior antibacterial potency against Gram-positive pathogens like *L. monocytogenes* (MIC of 2.5 mM) [1]. Its performance in real food matrices, comparable to 0.1% sodium benzoate, makes it a powerful tool for extending shelf-life without compromising 'clean-label' status [2].

Pharmaceutical Nanoemulsion Formulation

Pharmaceutical scientists developing nanoemulsion-based drug delivery systems should select SML as the primary emulsifier when long-term physical stability is paramount. Its Ostwald ripening rate (~20 nm³/s) is 40x slower than that of Tween 20, ensuring minimal droplet size growth and enhanced shelf-life of the formulation [3]. This stability, combined with its GRAS status and biocompatibility, makes it an ideal excipient for both oral and injectable drug products.

Topical and Transdermal Drug Delivery

SML is the preferred non-ionic surfactant for designing topical creams, gels, and transdermal patches where efficient drug permeation through the skin barrier is the primary objective. Its demonstrated superiority over Polysorbate 80 in fluidizing stratum corneum lipids directly translates to higher drug flux and potentially lower required doses of the active pharmaceutical ingredient [4]. This allows formulators to achieve therapeutic efficacy more efficiently.

Wetting Agents and Emulsifiers for Industrial & Cosmetic Use

In applications requiring rapid and complete wetting of hydrophobic surfaces (e.g., agricultural sprays, industrial coatings, or pigment dispersions), SML should be prioritized over longer-chain sucrose esters like sucrose monostearate. Its superior wetting properties, stemming from its shorter C12 fatty acid chain and balanced HLB, ensure optimal spreading and surface coverage [5].

Application
Selection Property
Validation Focus
Food preservation (Gram-positive)
Antimicrobial screening context
MIC and food-matrix challenge testing
Nanoemulsion formulation
Emulsion stability screening
Ostwald ripening and shelf-life testing
Topical/transdermal delivery research
Skin permeation enhancer review
Stratum corneum lipid fluidization assays
Industrial wetting/emulsification
Wetting and HLB profile
Surface tension and spreading analysis

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